molecular formula C21H18F2N2O4 B12185021 Methyl 4-[(3,4-difluorophenyl)carbamoyl]-2-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-[(3,4-difluorophenyl)carbamoyl]-2-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B12185021
M. Wt: 400.4 g/mol
InChI Key: ODUOKNBNOKSUAT-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-difluorophenyl)carbamoyl]-2-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a carbamoyl group, and difluorophenyl and phenyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as organoboron compounds in Suzuki–Miyaura coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4-difluorophenyl)carbamoyl]-2-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl and difluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts for substitution reactions like palladium in Suzuki–Miyaura coupling .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 4-[(3,4-difluorophenyl)carbamoyl]-2-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[(3,4-difluorophenyl)carbamoyl]-2-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyridine derivatives and carbamoyl-substituted molecules. Examples include:

    Tetrahydropyridine derivatives: Compounds with similar ring structures but different substituents.

    Carbamoyl-substituted molecules: Compounds with carbamoyl groups attached to different core structures.

Uniqueness

The uniqueness of Methyl 4-[(3,4-difluorophenyl)carbamoyl]-2-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18F2N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 4-[(3,4-difluorophenyl)carbamoyl]-6-methyl-2-oxo-1-phenyl-3,4-dihydropyridine-5-carboxylate

InChI

InChI=1S/C21H18F2N2O4/c1-12-19(21(28)29-2)15(11-18(26)25(12)14-6-4-3-5-7-14)20(27)24-13-8-9-16(22)17(23)10-13/h3-10,15H,11H2,1-2H3,(H,24,27)

InChI Key

ODUOKNBNOKSUAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC(=O)N1C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F)C(=O)OC

Origin of Product

United States

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